Thermal Decomposition vs Er(TMHD)3
Er(acac)3·xH2O undergoes distinct thermal transformations compared to its fluorinated analog Er(TMHD)3 and the elusive anhydrous form. Thermogravimetric analysis (TGA) reveals a dehydration step (loss of ~2 H2O) followed by ligand decomposition, whereas Er(TMHD)3 shows a single-step volatilization between 190-315°C with a low residue of 4.5% by 600°C [1]. Upon heating under vacuum, the dihydrate converts to the oxo-cluster Er4O(C5H7O2)10, a behavior not observed for Er(TMHD)3, which volatilizes cleanly [2]. This demonstrates that Er(acac)3·xH2O is not a direct substitute for Er(TMHD)3 in applications requiring high volatility and thermal stability, but its hydrated nature makes it amenable to solution processing and aqueous-based syntheses where Er(TMHD)3's water sensitivity is problematic.
| Evidence Dimension | Thermal Decomposition Profile |
|---|---|
| Target Compound Data | Dehydration (loss of ~2 H2O) followed by ligand decomposition; converts to Er4O(C5H7O2)10 upon heating under vacuum [2]. |
| Comparator Or Baseline | Er(TMHD)3: Volatilizes between 190-315°C, leaving 4.5% residue at 600°C [1]. |
| Quantified Difference | Different thermal pathways: Er(acac)3·xH2O decomposes via oxo-cluster formation; Er(TMHD)3 volatilizes cleanly with minimal residue. |
| Conditions | TGA under inert atmosphere or vacuum. |
Why This Matters
This differentiation dictates the choice of precursor for thin film deposition: Er(TMHD)3 is preferred for conventional thermal CVD/ALD due to its volatility, while Er(acac)3·xH2O's hydrated state and decomposition behavior suit solution-based methods like sol-gel or aerosol-assisted CVD.
- [1] MOCVD Precursor Encyclopedia. (n.d.). Erbium β-diketonates. Retrieved from https://www.mocvd-precursor-encyclopedia.de/441053219/441055375 View Source
- [2] Wikipedia contributors. (2023, April 24). Erbium acetylacetonate. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.m.wikipedia.org/wiki/Erbium_acetylacetonate View Source
